molecular formula C10H15N3 B13319333 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13319333
M. Wt: 177.25 g/mol
InChI Key: VCFYSXOCOHTVQL-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane is a compound that features both an imidazole ring and a bicyclic octane structure. This unique combination of structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the bicyclic octane structure adds rigidity and complexity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the Michael addition of imidazole to cyclohex-2-en-1-one, followed by reduction of the ketone to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the bicyclic octane structure.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring might yield imidazole N-oxides, while reduction of the bicyclic octane structure could lead to partially or fully reduced derivatives.

Scientific Research Applications

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane, particularly its derivatives, often involves inhibition of β-lactamase enzymes. This is achieved through the binding of the compound to the active site of the enzyme, thereby preventing it from breaking down β-lactam antibiotics . The molecular targets include serine β-lactamases, and the pathways involved are those related to bacterial cell wall synthesis and maintenance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of an imidazole ring and a bicyclic octane structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-imidazol-1-yl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H15N3/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13/h3-4,7-10,12H,1-2,5-6H2

InChI Key

VCFYSXOCOHTVQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=CN=C3

Origin of Product

United States

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